4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde
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Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring and an aldehyde group at the 2-position. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine followed by formylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. This is followed by the formylation of the resulting 4-bromopyrazolo[1,5-a]pyridine using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Condensation Reactions: These reactions often occur under mild conditions with the use of catalysts such as acetic acid.
Major Products Formed
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Products: 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction Products: 4-Bromopyrazolo[1,5-a]pyridine-2-methanol.
Condensation Products: Schiff bases and hydrazones.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its binding affinity and reactivity with biological targets. For example, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4-Bromopyrazolo[1,5-a]pyridine-2-methanol
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of various biologically active compounds and a valuable tool in medicinal chemistry .
Biological Activity
4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazolo-pyridine structure with a bromine substituent, which significantly influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and research findings.
Target of Action
This compound has been identified as a potential inhibitor of Tropomyosin receptor kinases (TRKs), which play a crucial role in various signaling pathways related to cell growth and differentiation. The inhibition of TRKs can disrupt downstream signaling cascades such as Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are vital for cellular functions and survival .
Mode of Action
The compound interacts with TRKs by binding to their active sites, thereby inhibiting their kinase activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, ultimately affecting cellular proliferation and survival . The specific biochemical pathways influenced by this compound highlight its potential as a therapeutic agent in cancer treatment.
Anticancer Potential
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The presence of the bromine atom at the 4-position enhances the compound's interaction with these biological targets.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activity. It has been reported to modulate various enzyme activities, making it a candidate for developing enzyme inhibitors that could be used in treating diseases where these enzymes are dysregulated .
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:
- Study 1 : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and tested for their inhibitory effects on TRKs. The results indicated that compounds with specific substituents exhibited enhanced inhibitory activity compared to others .
- Study 2 : Molecular docking simulations were performed to assess the binding affinity of this compound towards various enzymes. The findings suggested strong interactions with target enzymes, supporting its potential as a lead compound for drug development .
Research Applications
The applications of this compound extend beyond anticancer therapies. It serves as a versatile building block in organic synthesis and is utilized in the development of bioactive molecules . Its unique structural features allow for modifications that can lead to novel compounds with improved pharmacological properties.
Comparative Analysis
The following table summarizes the unique features of this compound compared to similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Pyrazolo-pyridine | Bromine at position 4; potential TRK inhibitor |
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyrazolo-pyridine | Bromine at position 5; different biological activity |
Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Pyrazolo-pyridine | Lacks bromine substitution; different reactivity |
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-8(7)4-6(5-12)10-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYCRSSLXUPYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C=O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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